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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance

(NMR) spectral features of 3-bromopyridine-2-carboxylic acid. Due to the limited availability

of direct experimental spectra for this specific compound in public databases, this analysis is

based on a comparative study of structurally related molecules. The presented data will aid

researchers in the identification, characterization, and quality control of 3-bromopyridine-2-
carboxylic acid and its derivatives.

Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts for 3-bromopyridine-2-carboxylic acid are predicted based on the known

spectral data of analogous compounds, including 3-aminopyridine-2-carboxylic acid, 3-

bromopyridine, and various other substituted pyridine-2-carboxylic acids. The electronegativity

of the bromine atom and the carboxylic acid group, along with the electronic effects within the

pyridine ring, are the primary factors influencing the predicted chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromopyridine-2-carboxylic Acid
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-4 8.20 - 8.40 dd

J_H4-H5 ≈ 7.5-

8.5, J_H4-H6 ≈

1.5-2.0

Downfield shift

due to proximity

to the carboxylic

acid and

deshielding by

the nitrogen

atom.

H-5 7.40 - 7.60 dd

J_H5-H4 ≈ 7.5-

8.5, J_H5-H6 ≈

4.5-5.5

Influenced by

both the bromine

at C3 and the

adjacent protons.

H-6 8.60 - 8.80 dd

J_H6-H5 ≈ 4.5-

5.5, J_H6-H4 ≈

1.5-2.0

Most downfield

aromatic proton

due to the strong

deshielding

effect of the

adjacent nitrogen

atom.

COOH 10.0 - 13.0 br s -

Broad singlet,

chemical shift is

highly dependent

on solvent and

concentration.

dd: doublet of doublets, br s: broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromopyridine-2-carboxylic Acid
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 165.0 - 170.0

Carboxylic acid carbon,

expected to be significantly

downfield.

C-3 120.0 - 125.0
Carbon bearing the bromine

atom.

C-4 140.0 - 145.0

Deshielded by the adjacent

nitrogen and carboxylic acid

group.

C-5 125.0 - 130.0
Influenced by the adjacent

bromine and nitrogen atoms.

C-6 150.0 - 155.0

Most downfield aromatic

carbon due to direct

attachment to nitrogen.

COOH 168.0 - 172.0
Carbonyl carbon of the

carboxylic acid.

Comparative Spectral Data of Related Compounds
To support the predicted values, the experimental NMR data for several structurally similar

compounds are presented below. These comparisons highlight the expected influence of the

bromine and carboxylic acid substituents on the pyridine ring.

Table 3: ¹H NMR Chemical Shift Comparison of Related Pyridine Derivatives
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Compound H-4 (ppm) H-5 (ppm) H-6 (ppm) Solvent

3-Bromopyridine-

2-carboxylic acid

(Predicted)

8.20 - 8.40 7.40 - 7.60 8.60 - 8.80 DMSO-d₆

3-Aminopyridine-

2-carboxylic acid

7.65 (d, J=2.1

Hz)

7.20 (d, J=2.1

Hz)
- DMSO-d₆

3-Bromopyridine 8.18 (ddd) 7.72 (ddd) 8.79 (dd) DMSO

4-Bromopyridine-

2-carboxylic acid
- 7.90 (d) 8.55 (s) Not specified

Table 4: ¹³C NMR Chemical Shift Comparison of Related Pyridine Derivatives

Compo
und

C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

COOH
(ppm)

Solvent

3-

Bromopy

ridine-2-

carboxyli

c acid

(Predicte

d)

165.0 -

170.0

120.0 -

125.0

140.0 -

145.0

125.0 -

130.0

150.0 -

155.0

168.0 -

172.0
DMSO-d₆

3-Bromo-

2-

chloropyr

idine

147.8 123.1 140.2 128.4 151.2 -
Not

specified

Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of pyridine carboxylic

acids.

¹H NMR Spectroscopy:
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Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a

deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic

acids to ensure solubility and to observe the exchangeable carboxylic acid proton.

Instrument: A 300 MHz or higher field NMR spectrometer.

Parameters:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Spectral width: 0-15 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

¹³C NMR Spectroscopy:

Sample Preparation: 20-50 mg of the compound dissolved in 0.5-0.7 mL of a deuterated

solvent.

Instrument: A 75 MHz or higher field NMR spectrometer.

Parameters:

Proton-decoupled experiment.

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.

Reference: TMS at 0.00 ppm or the solvent carbon signals.

Logical Workflow for Spectral Analysis

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the logical workflow for the NMR spectral analysis of 3-
bromopyridine-2-carboxylic acid.
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NMR Spectral Analysis Workflow

This comprehensive guide, based on predictive analysis and comparison with known

compounds, serves as a valuable resource for the spectral characterization of 3-
bromopyridine-2-carboxylic acid. Researchers are encouraged to acquire experimental data

for this compound to further validate and refine these predictions.

To cite this document: BenchChem. [NMR Spectral Analysis of 3-Bromopyridine-2-carboxylic
Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021943#3-bromopyridine-2-carboxylic-acid-nmr-
spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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